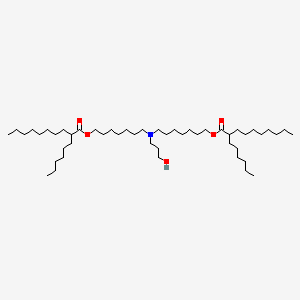

((3-Hydroxypropyl)azanediyl)bis(heptane-7,1-diyl) bis(2-hexyldecanoate)

Description

((3-Hydroxypropyl)azanediyl)bis(heptane-7,1-diyl) bis(2-hexyldecanoate) is a cationic lipid used in lipid nanoparticle (LNP) formulations for nucleic acid delivery. Its structure comprises:

- Hydrophilic head: A central azanediyl (secondary amine) group linked to a 3-hydroxypropyl moiety.

- Hydrophobic tails: Two heptane-7,1-diyl chains esterified with branched 2-hexyldecanoate groups.

This amphiphilic structure enables the formation of stable LNPs, encapsulating mRNA or other nucleic acids via electrostatic interactions. It has been utilized in mRNA vaccines, such as the Pfizer-BioNTech COVID-19 vaccine, to enhance cellular uptake and endosomal escape .

Properties

Molecular Formula |

C49H97NO5 |

|---|---|

Molecular Weight |

780.3 g/mol |

IUPAC Name |

7-[7-(2-hexyldecanoyloxy)heptyl-(3-hydroxypropyl)amino]heptyl 2-hexyldecanoate |

InChI |

InChI=1S/C49H97NO5/c1-5-9-13-17-21-29-38-46(36-27-15-11-7-3)48(52)54-44-33-25-19-23-31-40-50(42-35-43-51)41-32-24-20-26-34-45-55-49(53)47(37-28-16-12-8-4)39-30-22-18-14-10-6-2/h46-47,51H,5-45H2,1-4H3 |

InChI Key |

RTZKNXBOCNQJHW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(CCCCCC)C(=O)OCCCCCCCN(CCCCCCCOC(=O)C(CCCCCC)CCCCCCCC)CCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((3-Hydroxypropyl)azanediyl)bis(heptane-7,1-diyl) bis(2-hexyldecanoate) involves multiple steps, starting with the preparation of the hydroxypropyl group and the hexyldecanoate ester groups. The azanediyl linkage is then introduced through a series of condensation reactions. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In an industrial setting, the production of ((3-Hydroxypropyl)azanediyl)bis(heptane-7,1-diyl) bis(2-hexyldecanoate) is scaled up using large reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process. The final product is purified through distillation, crystallization, or chromatography techniques to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: ((3-Hydroxypropyl)azanediyl)bis(heptane-7,1-diyl) bis(2-hexyldecanoate) undergoes various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The ester groups can be reduced to alcohols under specific conditions.

Substitution: The azanediyl linkage can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed:

Oxidation: Aldehydes and carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, ((3-Hydroxypropyl)azanediyl)bis(heptane-7,1-diyl) bis(2-hexyldecanoate) is used as a building block for synthesizing complex molecules

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It can be used as a probe to investigate enzyme activities and protein-ligand interactions.

Medicine: In medicine, ((3-Hydroxypropyl)azanediyl)bis(heptane-7,1-diyl) bis(2-hexyldecanoate) is explored for its potential therapeutic properties. It may serve as a precursor for drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.

Industry: Industrially, this compound is used in the formulation of specialty chemicals, including surfactants, lubricants, and polymers. Its unique properties make it suitable for applications requiring specific chemical functionalities.

Mechanism of Action

The mechanism of action of ((3-Hydroxypropyl)azanediyl)bis(heptane-7,1-diyl) bis(2-hexyldecanoate) involves its interaction with molecular targets such as enzymes and receptors. The hydroxypropyl group can form hydrogen bonds with active sites, while the ester groups can undergo hydrolysis to release active metabolites. These interactions can modulate biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

((4-Hydroxybutyl)azanediyl)bis(hexane-6,1-diyl)bis(2-hexyldecanoate) (ALC-0315)

Key Differences :

- Head group : 4-hydroxybutyl vs. 3-hydroxypropyl, altering hydrophilicity and steric effects.

- Alkyl chain length : Hexane (C6) vs. heptane (C7), influencing membrane fluidity and LNP stability.

- Application : ALC-0315 is a primary component of the Pfizer-BioNTech COVID-19 vaccine, whereas the 3-hydroxypropyl variant may offer distinct biodegradability or toxicity profiles .

Functional Implications :

1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC)

Structural Contrast :

Functional Role :

- The subject compound’s cationic head enables direct mRNA binding, critical for efficient encapsulation .

Polyethylene Glycol (PEG)-Lipid Derivatives

Example : 2[(polyethylene glycol)-2000]-N,N-ditetradecylacetamide (ALC-0159).

Comparison :

- PEG-lipids reduce immunogenicity and prolong circulation time but lack cationic charge.

- The subject compound’s azanediyl core facilitates mRNA loading, while PEG derivatives prevent aggregation .

Data Table: Comparative Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.